molecular formula C8H16F2N2O2 B6156558 tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate CAS No. 1780832-44-1

tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate

Cat. No. B6156558
CAS RN: 1780832-44-1
M. Wt: 210.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate, also known as TBNPC, is an organofluorine compound with a wide range of applications in scientific research. It is primarily used as a reagent for the synthesis of various organic compounds, as well as a catalyst in various chemical reactions. It is also used as a stabilizer for the storage of certain organic compounds, such as pharmaceuticals. In addition, TBNPC has been found to have various biochemical and physiological effects, making it a useful tool for research in the fields of biochemistry and physiology.

Scientific Research Applications

Tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate has a wide range of applications in scientific research. It is primarily used as a reagent for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. In addition, it is used as a catalyst in various chemical reactions, such as Diels-Alder reactions, Wittig reactions, and Grignard reactions. It is also used as a stabilizer for the storage of certain organic compounds, such as pharmaceuticals. Furthermore, this compound has been found to have various biochemical and physiological effects, making it a useful tool for research in the fields of biochemistry and physiology.

Mechanism of Action

Tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It does this by binding to the enzyme’s active site, which prevents the enzyme from catalyzing its reaction. This inhibition of the enzyme’s activity results in the inhibition of the production of certain inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. In addition, it has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. Furthermore, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).

Advantages and Limitations for Lab Experiments

The use of tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate in laboratory experiments has a number of advantages. It is easy to synthesize and is readily available. In addition, it is relatively inexpensive and has a wide range of applications. However, there are also some limitations to its use. It is not very stable and can decompose over time. In addition, it is slightly toxic and should be handled with care.

Future Directions

There are a number of potential future directions for tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate. It could be used to develop new inhibitors of enzymes involved in inflammatory pathways. In addition, it could be used to develop new drugs to treat inflammatory diseases, such as arthritis and asthma. Furthermore, it could be used to develop new catalysts for chemical reactions, such as Diels-Alder reactions, Wittig reactions, and Grignard reactions. Finally, it could be used to develop new stabilizers for the storage of certain organic compounds, such as pharmaceuticals.

Synthesis Methods

Tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate can be synthesized by the reaction of tert-butyl chloride with 2-amino-3,3-difluoropropanol. The reaction proceeds via an SN2 mechanism, where the tert-butyl chloride attacks the oxygen atom of the alcohol, resulting in the formation of a tert-butyl carbamate ester. This reaction is typically conducted in an aqueous solution of sodium hydroxide, which acts as a base to facilitate the reaction. The reaction is usually carried out at room temperature, and the product is then isolated by extraction with ether.

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "tert-butyl carbamate", "2-amino-3,3-difluoropropanol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "dichloromethane (DCM)", "diethyl ether", "sodium bicarbonate (NaHCO3)", "brine" ], "Reaction": [ "Step 1: Synthesis of 2-amino-3,3-difluoropropanol by reacting 2,3-difluoropropene with ammonia in the presence of a catalyst.", "Step 2: Protection of the amine group in 2-amino-3,3-difluoropropanol by reacting it with tert-butyl carbamate in the presence of DCC and DMAP to form tert-butyl N-(2-hydroxy-3,3-difluoropropyl)carbamate.", "Step 3: Conversion of the hydroxyl group in tert-butyl N-(2-hydroxy-3,3-difluoropropyl)carbamate to a leaving group by reacting it with thionyl chloride in DCM to form tert-butyl N-(2-chloro-3,3-difluoropropyl)carbamate.", "Step 4: Substitution of the chlorine atom in tert-butyl N-(2-chloro-3,3-difluoropropyl)carbamate with the amine group in 2-amino-3,3-difluoropropanol by reacting them in the presence of NaHCO3 in DCM to form tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate.", "Step 5: Purification of tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate by washing the organic layer with brine and drying it with anhydrous Na2SO4." ] }

CAS RN

1780832-44-1

Molecular Formula

C8H16F2N2O2

Molecular Weight

210.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.